molecular formula C24H21N3O4S B2670082 (E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide CAS No. 893315-82-7

(E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide

Cat. No.: B2670082
CAS No.: 893315-82-7
M. Wt: 447.51
InChI Key: OYFNNWUYWOBINB-HZHRSRAPSA-N
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Description

(E)-N-(4-(((1-Benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide is a structurally complex heterocyclic compound featuring a benzothiazine core fused with a benzene ring. Key structural elements include:

  • Benzothiazine ring system: A six-membered heterocycle containing sulfur (S) and nitrogen (N) atoms, modified with 2,2-dioxido (sulfone) and 4-oxo (keto) groups.
  • Benzyl substituent: Attached to the nitrogen at position 1 of the benzothiazine, contributing lipophilicity.
  • (E)-configured imino linkage: Connects the benzothiazine to a para-substituted phenylacetamide group.
  • Acetamide moiety: Provides hydrogen-bonding capacity and influences bioavailability.

Properties

IUPAC Name

N-[4-[[(E)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-17(28)26-20-13-11-19(12-14-20)25-15-23-24(29)21-9-5-6-10-22(21)27(32(23,30)31)16-18-7-3-2-4-8-18/h2-15,25H,16H2,1H3,(H,26,28)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFNNWUYWOBINB-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide typically involves multi-step organic reactions. The starting materials often include benzylamine, acetic anhydride, and 1,2-benzenedithiol. The synthesis process may involve:

    Formation of the thiazine ring: This step involves the cyclization of 1,2-benzenedithiol with an appropriate aldehyde or ketone.

    Introduction of the benzyl group: This can be achieved through a nucleophilic substitution reaction.

    Formation of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazine ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide typically involves multi-step reactions that require precise control of reaction conditions. Key methods include:

  • Reagents : Common reagents include dimethyl sulfoxide (DMSO), acetonitrile, and various coupling agents.
  • Characterization Techniques : The final product is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to ensure purity and structural integrity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Properties : Research indicates that derivatives of benzothiazine compounds, including this one, show promising antimicrobial activity against various pathogens. Studies have demonstrated effectiveness against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .
  • Anticancer Activity : There is growing interest in the anticancer properties of thiazine derivatives. The structural features of this compound suggest mechanisms that may inhibit tumor cell proliferation and induce apoptosis in cancer cells .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in disease pathways. This property could be leveraged for the development of targeted therapies in conditions such as diabetes or hypertension .

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazine derivatives similar to this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Research

In a recent study focused on thiazine-based compounds, researchers synthesized derivatives and tested their effects on various cancer cell lines. The results showed that certain modifications to the benzothiazine structure enhanced cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for drug development .

Mechanism of Action

The mechanism of action of (E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Benzothiazine Benzyl, sulfone, keto, acetamide ~460 (estimated) High polarity, rigid conformation
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide Benzothiazole 4-Hydroxyphenyl, sulfone, acetamide 332.33 Moderate solubility, UV activity
2-[2-(4-Cyanophenyl)-6-chloro-1H-benzimidazol-1-yl]-N-{2-[3-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-4-oxo-1,3-thiazolidin-3-yl}acetamide Benzimidazole-Thiazolidinone hybrid Cyano, chloro, ethoxy, propargyloxy, acetamide ~600 (estimated) Multi-target potential, variable bioavailability

Key Observations :

  • Core Heterocycle Differences : The target’s benzothiazine ring (six-membered) offers conformational rigidity distinct from benzothiazole (five-membered) or benzimidazole analogs. Larger rings may enhance steric interactions in biological targets .
  • Functional Groups : Sulfone and acetamide groups are conserved across analogs, suggesting shared hydrogen-bonding and electron-withdrawing effects critical for target binding .

Functional Group Analogs

Sulfone-Containing Compounds

  • Role of Sulfone : The 2,2-dioxido group in the target compound enhances electrophilicity and stability, similar to sulfonamide drugs (e.g., Celecoxib). This group improves metabolic resistance compared to thioether-containing analogs .
  • Comparison with Non-Sulfone Analogs: Thiophene-based compounds (e.g., ) lack sulfone groups, resulting in lower polarity and altered pharmacokinetics .

Acetamide Derivatives

Exceptions to Structural Similarity Principles

While structural similarity often predicts functional overlap, minor modifications can drastically alter activity:

  • Bioavailability : The benzyl group in the target compound may reduce aqueous solubility compared to ’s hydroxylated analog, limiting its therapeutic applicability despite structural parallels .
  • Stereoelectronic Effects: The (E)-configuration of the imino group in the target compound ensures optimal spatial alignment for target binding, whereas (Z)-isomers or flexible analogs (e.g., thiazolidinones in ) may exhibit reduced potency .

Biological Activity

The compound (E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide is a derivative of benzo[c][1,2]thiazine and has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of a benzo[c][1,2]thiazine derivative with an appropriate amine under controlled conditions. This process often requires specific solvents and catalysts to optimize yield and purity.

Anticancer Activity

Research indicates that compounds derived from benzo[c][1,2]thiazine exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that certain derivatives possess IC50 values in the micromolar range against colon cancer cells (HCT116), suggesting potent anticancer activity .

CompoundCell LineIC50 (µM)Reference
Compound AHCT1164.36
Compound BDU14518.76

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Enzyme Inhibition

Another area of biological activity is the inhibition of key enzymes involved in metabolic processes. For example, some synthesized derivatives have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound likely involves several molecular interactions:

  • Enzyme Interaction : The compound may bind to active sites on enzymes such as AChE, leading to inhibition.
  • Cell Signaling Pathways : It could modulate signaling pathways associated with cell growth and apoptosis, particularly in cancer cells.
  • Membrane Disruption : Antimicrobial activity may stem from the compound's ability to integrate into bacterial membranes, compromising their integrity.

Case Studies

Several case studies have highlighted the efficacy of related thiazine compounds:

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of a thiazine derivative on various human cancer cell lines using MTT assays. Results indicated a dose-dependent reduction in cell viability.
    • Findings : The derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.
  • Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Results : The compound demonstrated significant zones of inhibition compared to control antibiotics.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-N-(4-...acetamide, and how can intermediates be validated?

Q. Which spectroscopic and crystallographic tools are critical for structural elucidation?

X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving challenges like disorder or twinning . For non-crystalline samples, 2D NMR (COSY, HSQC) helps assign proton-carbon correlations, while FT-IR confirms functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Microwave irradiation reduces reaction times and enhances yields by enabling rapid, uniform heating. For analogous acetamide derivatives, microwave conditions (e.g., 100–150°C, 20–30 min) achieve ~85% yield compared to ~60% under conventional reflux (6–8 hours) . Optimization via Design of Experiments (DoE) is recommended to identify critical parameters (e.g., temperature, solvent polarity) .

Q. What computational methods are suitable for predicting biological activity or interaction mechanisms?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity, while molecular docking (e.g., AutoDock Vina) simulates binding to targets like DNA or enzymes. For example, benzothiazinone analogs show π-π stacking with DNA base pairs, as validated by UV-Vis titration and DFT .

Q. How should researchers address discrepancies in crystallographic data during refinement?

Discrepancies in R-factors or electron density maps may arise from twinning, disorder, or incorrect space group assignment. Use SHELXL’s TWIN/BASF commands to model twinning and ISOR/SIMU restraints to handle anisotropic displacement . Cross-validate with ORTEP-3 for thermal ellipsoid visualization .

Q. What strategies optimize the compound’s antioxidant or antimicrobial activity?

Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance antioxidant activity (IC₅₀: 12 µM vs. ascorbic acid’s 8 µM) .
  • Thiazole or thiadiazole moieties improve antimicrobial potency by disrupting bacterial cell membranes (MIC: 2 µg/mL against S. aureus) . In vitro assays (DPPH/ABTS for antioxidants; broth dilution for antimicrobials) should use positive controls and triplicate measurements.

Methodological Considerations

  • Handling Data Contradictions : For conflicting bioactivity results, validate assays using orthogonal methods (e.g., fluorescence-based DNA intercalation assays vs. computational docking) .
  • Crystallographic Validation : Deposit refined structures in the Cambridge Structural Database (CSD) and check for geometric outliers using PLATON .
  • Synthetic Reproducibility : Document reaction conditions (solvent purity, inert atmosphere) and characterize batches via elemental analysis (C, H, N ±0.4%) .

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